molecular formula C16H15FN4O3S B3403784 (Z)-ethyl 2-(4-fluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173500-70-3

(Z)-ethyl 2-(4-fluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B3403784
CAS No.: 1173500-70-3
M. Wt: 362.4 g/mol
InChI Key: HGBINNZRDUEJFY-UHFFFAOYSA-N
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Description

The compound (Z)-ethyl 2-(4-fluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (hereafter referred to as Compound A) is a benzothiazole derivative characterized by:

  • A 4-fluoro-substituted benzo[d]thiazole core.
  • An (Z)-imino group at position 2, conjugated to a 1-methyl-1H-pyrazole-3-carbonyl moiety.
  • An ethyl acetate side chain at position 2.

The Z-configuration ensures the spatial orientation of the imino group and pyrazole ring, influencing intermolecular interactions such as hydrogen bonding and π-stacking .

Properties

IUPAC Name

ethyl 2-[4-fluoro-2-(1-methylpyrazole-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O3S/c1-3-24-13(22)9-21-14-10(17)5-4-6-12(14)25-16(21)18-15(23)11-7-8-20(2)19-11/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBINNZRDUEJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C3=NN(C=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features of Analogous Compounds

Compound A is compared to two analogs (Table 1):

  • Compound B: (Z)-ethyl 2-(2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (CAS 338966-35-1) .
  • Compound C: (2Z)-3-(4-Fluoroanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one .

Table 1: Structural and Electronic Comparison

Feature Compound A Compound B Compound C
Core Structure 4-Fluoro-benzo[d]thiazole Unsubstituted benzo[d]thiazole Pyrazole-enone hybrid
Acyl Imino Group 1-Methyl-1H-pyrazole-3-carbonyl 4-Nitrobenzoyl 4-Fluoroanilino
Electron Effects Moderate EWG (F) + π-deficient pyrazole Strong EWG (NO₂) Moderate EWG (F) + H-bond donor (NH)
Hydrogen Bonding Acceptor (pyrazole N, F) Acceptor (NO₂, ester O) Donor (NH) + Acceptor (ketone O)
Stereochemical Impact Z-configuration stabilizes planar imino Z-configuration (assumed) Z-enone conformation

Analysis of Substituent Effects

Electronic Properties
  • Compound A: The 4-fluoro substituent acts as an electron-withdrawing group (EWG), polarizing the benzothiazole ring. The pyrazole-3-carbonyl group introduces π-deficient character, enhancing electrophilicity at the imino bond .
  • Compound B : The 4-nitrobenzoyl group is a stronger EWG than fluorine, leading to greater electron withdrawal from the benzothiazole core. This may increase reactivity in nucleophilic substitution but reduce solubility due to hydrophobicity .
  • Compound C: The 4-fluoroanilino group provides moderate EW effects, while the enone system enables conjugation, stabilizing the Z-configuration through intramolecular H-bonding (NH to ketone O) .
Hydrogen Bonding and Crystal Packing
  • In contrast, Compound B’s nitro group participates in stronger dipole interactions but lacks H-bond donors .
  • Compound C exhibits dual H-bonding capacity (NH donor and ketone acceptor), facilitating layered crystal packing, as observed in crystallographic studies .
Conformational Flexibility
  • The benzo[d]thiazole ring in Compound A likely adopts a puckered conformation due to steric interactions between the fluorine and pyrazole groups, as predicted by Cremer-Pople ring puckering coordinates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-ethyl 2-(4-fluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Reactant of Route 2
Reactant of Route 2
(Z)-ethyl 2-(4-fluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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